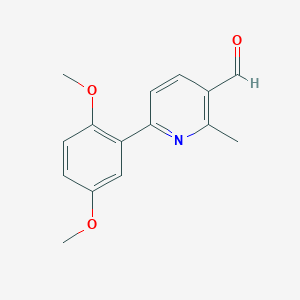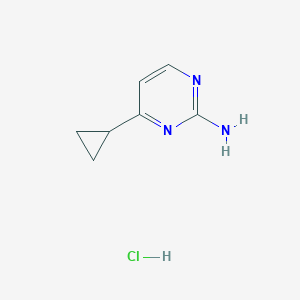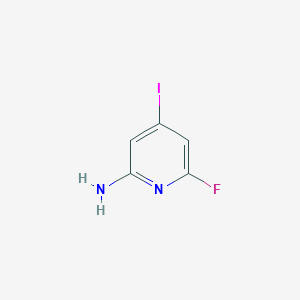
5-Allyl-2-amino-6-hydroxypyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Allyl-2-amino-6-hydroxypyrimidin-4(5H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids. This particular compound is characterized by the presence of an allyl group, an amino group, and a hydroxyl group attached to the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-2-amino-6-hydroxypyrimidin-4(5H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4,6-dihydroxypyrimidine with allyl bromide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-amino-4,6-dihydroxypyrimidine and allyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to a temperature of around 80-100°C for several hours, allowing the allylation to occur.
Product Isolation: The product is then isolated through filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste.
化学反応の分析
Types of Reactions
5-Allyl-2-amino-6-hydroxypyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 5-allyl-2-amino-6-oxopyrimidin-4(5H)-one.
Reduction: Reduction can produce this compound derivatives with altered functional groups.
Substitution: Substitution reactions can lead to various alkylated or acylated derivatives.
科学的研究の応用
5-Allyl-2-amino-6-hydroxypyrimidin-4(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 5-Allyl-2-amino-6-hydroxypyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: Lacks the allyl group but shares the amino and hydroxyl functionalities.
5-Allyl-2-amino-4-hydroxypyrimidine: Similar structure but with different positioning of the hydroxyl group.
6-Allyl-2-amino-4-hydroxypyrimidine: Another isomer with the allyl group at a different position.
Uniqueness
5-Allyl-2-amino-6-hydroxypyrimidin-4(5H)-one is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of the allyl group at the 5-position and the hydroxyl group at the 6-position distinguishes it from other pyrimidine derivatives, potentially leading to unique chemical and biological properties.
特性
分子式 |
C7H9N3O2 |
|---|---|
分子量 |
167.17 g/mol |
IUPAC名 |
2-imino-5-prop-2-enyl-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C7H9N3O2/c1-2-3-4-5(11)9-7(8)10-6(4)12/h2,4H,1,3H2,(H3,8,9,10,11,12) |
InChIキー |
KGCJTCOXGKHYGO-UHFFFAOYSA-N |
正規SMILES |
C=CCC1C(=O)NC(=N)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Bromo-5-methoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B11781700.png)





![2-(3-Bromophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole](/img/structure/B11781754.png)


![(7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B11781763.png)
![1,5,6-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11781766.png)
